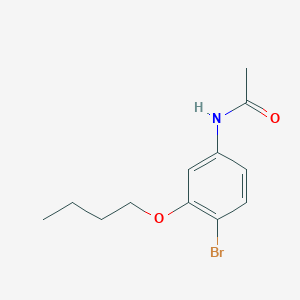
Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate is a complex organic compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate typically involves the condensation of ethyl 4-aminobenzoate with 1,3-diphenyl-2-pyrazolin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
Ethyl 4-aminobenzoate: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and applications.
Uniqueness
Ethyl p-((1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23711-43-5 |
|---|---|
Molecular Formula |
C25H21N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H21N3O3/c1-2-31-25(30)19-13-15-20(16-14-19)26-17-22-23(18-9-5-3-6-10-18)27-28(24(22)29)21-11-7-4-8-12-21/h3-17,27H,2H2,1H3 |
InChI Key |
SDMPCIKWMYGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)









